molecular formula C14H16N8 B2645683 1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2309732-81-6

1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Número de catálogo: B2645683
Número CAS: 2309732-81-6
Peso molecular: 296.338
Clave InChI: MIUCJXIXYUYLQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least two different elements as members of their ring(s). This particular compound features a combination of pyrazine, triazolopyridazine, and diazepane moieties, which may impart unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of Pyrazine Derivative: Starting with a pyrazine precursor, various functional groups can be introduced through substitution reactions.

    Construction of Triazolopyridazine Ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Formation of Diazepane Ring: The final step often involves the formation of the diazepane ring through cyclization reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Análisis De Reacciones Químicas

Types of Reactions

1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting specific biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

    1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which may impart unique chemical and biological properties not found in simpler compounds.

Actividad Biológica

1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of pyrazine, triazole, and pyridazine rings fused together with a diazepane moiety. Its molecular formula is C13H12N6C_{13}H_{12}N_{6} with a molecular weight of approximately 244.28 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antitumor Activity : Several studies have evaluated the anticancer potential of related triazole derivatives. For instance, derivatives bearing a 4-oxo-pyridazinone moiety demonstrated significant inhibition against cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) with IC50 values in the low micromolar range .
  • Kinase Inhibition : The compound's structural analogs have been investigated for their ability to inhibit c-Met kinase, an important target in cancer therapy. One particular derivative showed an IC50 value of 48 nM against c-Met kinase .

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest at various phases, leading to apoptosis in cancer cells. This was evidenced through flow cytometry assays and Annexin V staining techniques .
  • Apoptotic Pathways : Compounds similar to this compound have been found to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Study 1: Antitumor Efficacy

A study conducted on a series of triazolo-pyridazine derivatives revealed that one compound exhibited potent anti-tumor activity against A549 cells with an IC50 value of 0.83 ± 0.07 μM. The study utilized various assays including AO fluorescence staining and cell cycle analysis to confirm the efficacy and mechanism .

Case Study 2: Kinase Inhibition

In another investigation focused on c-Met kinase inhibition, several derivatives were synthesized and screened for activity. The most promising compound displayed significant inhibitory effects at nanomolar concentrations, indicating its potential as a therapeutic agent in targeting c-Met-dependent cancers .

Data Summary Table

Biological Activity IC50 Value (μM) Target Study Reference
Antitumor (A549)0.83 ± 0.07Lung Cancer
Antitumor (MCF-7)0.15 ± 0.08Breast Cancer
Antitumor (HeLa)2.85 ± 0.74Cervical Cancer
c-Met Kinase Inhibition48 nMKinase Inhibition

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane and its derivatives?

  • Methodology : The synthesis typically involves multi-step functionalization. For example, intermediates like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine are synthesized via cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate. Subsequent substitution of chlorine with a pyrazin-2-yl moiety is achieved through nucleophilic aromatic substitution or Mitsunobu reactions. Reductive amination or coupling reactions are used to introduce the diazepane ring . Borane reduction and N-methylation steps are critical for stabilizing intermediates .

Q. How does the structural modification of the triazolopyridazine core influence antiproliferative activity?

  • Methodology : Systematic substitution at R1 (H, 4-F, 3,5-difluoro) and R2 (H, Et) positions in derivatives reveals that ester forms (R2 = Et) exhibit enhanced antiproliferative activity against endothelial and tumor cells. Fluorination at the P3 benzyl group improves hydrogen bonding and electrostatic interactions with cellular targets, as shown in comparative IC50 assays .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodology :

  • Thrombin Inhibition : Measured via chromogenic substrate assays (Ki values >300 μM for triazolopyridazine derivatives, indicating loss of activity compared to benzamidine analogs) .
  • Antiproliferative Activity : Tested using MTT or SRB assays on cancer cell lines (e.g., endothelial cells), with IC50 values in the low micromolar range for active esters .
  • Fibrinogen Receptor Binding : Radioligand displacement assays (IC50 >100 μM for triazolopyridazine derivatives) .

Advanced Research Questions

Q. How does the bivalent binding mode of this compound enhance BET bromodomain inhibition (e.g., in AZD5153 analogs)?

  • Methodology : Bivalent inhibitors like AZD5153 exploit dual interaction with BRD4 bromodomains. Structural optimization involves:

  • Linker Design : Adjusting phenoxyethyl-piperazine spacers to balance potency and pharmacokinetics.
  • Substituent Effects : Methoxy groups on the triazolopyridazine core improve solubility and binding affinity (Kd <10 nM).
  • Cellular Validation : c-Myc downregulation in xenograft models confirms target engagement .

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?

  • Methodology :

  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify rapid clearance of ester derivatives, explaining poor in vivo activity despite high in vitro potency .
  • Prodrug Strategies : Conversion of esters to carboxylic acids improves bioavailability, as seen in AZD5153’s pharmacokinetic profile (t1/2 >6 hours in rodents) .
  • Off-Target Profiling : Kinase panel screens (e.g., Eurofins CEREP panels) rule out non-BET targets contributing to discrepancies .

Q. How are computational methods used to predict SAR for triazolopyridazine derivatives?

  • Methodology :

  • Docking Studies : Molecular dynamics simulations (e.g., Schrödinger Glide) model interactions between the triazolopyridazine core and BRD4’s acetyl-lysine binding pocket.
  • QSAR Models : Regression analysis of substituent electronic parameters (Hammett σ) correlates with antiproliferative IC50 values .
  • Free Energy Perturbation (FEP) : Predicts potency changes upon fluorine substitution at the benzyl group .

Q. Key Research Gaps and Recommendations

  • Mechanistic Studies : Elucidate the role of diazepane conformational flexibility in BET inhibitor bivalency using cryo-EM or X-ray crystallography.
  • Resistance Mechanisms : Profile mutations in BRD4’s acetyl-lysine binding pocket via CRISPR screens.
  • Toxicity Profiling : Assess hERG inhibition and hematological toxicity in long-term in vivo studies.

Propiedades

IUPAC Name

6-(4-pyrazin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8/c1-6-20(13-3-2-12-18-17-11-22(12)19-13)8-9-21(7-1)14-10-15-4-5-16-14/h2-5,10-11H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUCJXIXYUYLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=CN=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.